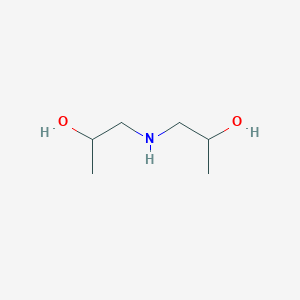
Diisopropanolamine
Cat. No. B056660
Key on ui cas rn:
110-97-4
M. Wt: 133.19 g/mol
InChI Key: LVTYICIALWPMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06936096B2
Procedure details


This Example describes the method used for making a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A one-liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanol amine (type S, BASF), 540.88 g (4.429 mol) of benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, approximately 60 ml, was added as entraining agent in order to remove the liberated water. The reaction mixture was kept in a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was brought to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. After about 1 hour it was possible to tap off the reaction mixture. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-average molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds has formed. In formula 1 below, the compounds that can form during the reaction between di-isopropanol amine, benzoic acid and succinic acid are diagrammatically indicated (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio of the reactants as shown in the formula is associated with a selected value for n. This ratio need not be equal to the ratio for the overall reaction, which is, in fact, a mixture of compounds with different values for n forms. In the reaction according to this example, a ratio has been selected equal to 2.82:6.36:1 (di-isopropanol amine: benzoic acid: succinic acid anhydride). This means that there are 3×2.82=8.46 mol-equivalents of reactive NH/OH groups in the amine, against 6.36+2×1.00=8.36 mol/equivalents acid groups in the benzoic acid and anhydride. There is therefore a very small excess (about 1%) of di-isopropanol amine.

[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name

Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[CH3:17][CH:18]([OH:25])[CH2:19][NH:20][CH2:21][CH:22]([OH:24])[CH3:23]>CC1C=CC=CC=1C>[CH3:17][CH:18]([OH:25])[CH2:19][NH:20][CH2:21][CH:22]([OH:24])[CH3:23].[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([OH:15])(=[O:16])[CH2:11][CH2:12][C:13]([OH:8])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Two
[Compound]
|
Name
|
di-isopropanolamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
261.06 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CNCC(C)O)O
|
Step Six
|
Name
|
|
|
Quantity
|
540.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
69.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A one-liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was provided with a mechanical agitator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the liberated water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to 180° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the o-xylene
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After about 1 hour it was possible
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has formed
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CNCC(C)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
